molecular formula C5H4BrN3O B3028697 3-Bromopyrazine-2-carboxamide CAS No. 27825-22-5

3-Bromopyrazine-2-carboxamide

Cat. No. B3028697
CAS RN: 27825-22-5
M. Wt: 202.01
InChI Key: LPDAVYRYSWZHHX-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4BrN3O and a molecular weight of 202.01 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

The synthesis of 3-Bromopyrazine-2-carboxamide or its derivatives typically involves aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . Some reactions have been carried out using microwave-assisted synthesis, which can save time and materials .


Molecular Structure Analysis

The InChI code for 3-Bromopyrazine-2-carboxamide is 1S/C5H4BrN3O/c6-4-3 (5 (7)10)8-1-2-9-4/h1-2H, (H2,7,10) . This indicates the presence of a bromine atom, a pyrazine ring, and a carboxamide group in the molecule.


Physical And Chemical Properties Analysis

3-Bromopyrazine-2-carboxamide is a solid substance . It has a molecular weight of 202.01 . The compound is typically stored in a refrigerator .

Scientific Research Applications

a. Anticancer Agents: The compound’s structural features make it an attractive candidate for developing anticancer drugs. Researchers investigate its derivatives for their cytotoxicity against cancer cell lines. By modifying the substituents on the pyrazine ring, scientists aim to enhance selectivity and efficacy.

b. Kinase Inhibitors: 3-Bromopyrazine-2-carboxamide derivatives have shown promise as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits. Researchers explore these derivatives for their potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

Conclusion

Safety and Hazards

The safety information for 3-Bromopyrazine-2-carboxamide indicates that it has several hazard statements including H302, H315, H319, H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Research into 3-Bromopyrazine-2-carboxamide and its derivatives could potentially lead to the development of new antiviral drugs . The broad-spectrum antiviral activity of some pyrazine derivatives suggests that they could be promising candidates for drug development .

properties

IUPAC Name

3-bromopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDAVYRYSWZHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307160
Record name 3-Bromo-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27825-22-5
Record name 3-Bromo-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27825-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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